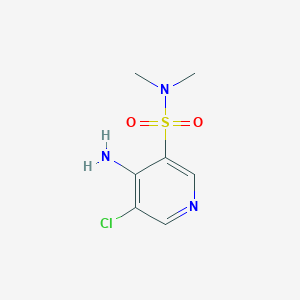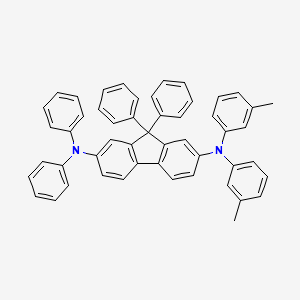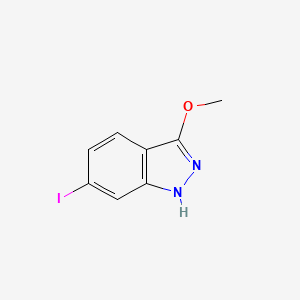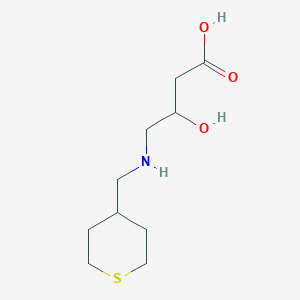![molecular formula C6H3BrClN3O B15230871 6-bromo-5-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B15230871.png)
6-bromo-5-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-5-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one is a heterocyclic compound that features a unique bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-5-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole derivatives. For instance, the reaction of pyrrole with bromohydrazone under specific conditions can yield the desired triazine compound . Another approach involves the formation of triazinium dicyanomethylide, followed by cyclization .
Industrial Production Methods
Industrial production of this compound typically involves multistep synthesis processes. These processes often include the use of transition metal-mediated reactions and rearrangement of pyrrolooxadiazines . The optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-bromo-5-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halogen substitution reactions are common, where the bromine or chlorine atoms can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, phosphorus tribromide, and various reducing agents. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, halogen substitution reactions can yield a variety of substituted triazine derivatives .
Scientific Research Applications
6-bromo-5-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-bromo-5-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to the modulation of biological pathways . The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[2,1-f][1,2,4]triazine derivatives, such as:
- 6-chloro-5-bromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one
- 6-iodo-5-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one
Uniqueness
What sets 6-bromo-5-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one apart is its specific substitution pattern, which can influence its biological activity and chemical reactivity. This unique structure makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C6H3BrClN3O |
|---|---|
Molecular Weight |
248.46 g/mol |
IUPAC Name |
6-bromo-5-chloro-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C6H3BrClN3O/c7-3-1-11-5(4(3)8)6(12)9-2-10-11/h1-2H,(H,9,10,12) |
InChI Key |
FZDQOUDQRSLSFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C2N1N=CNC2=O)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-2-(tert-Butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylicacid](/img/structure/B15230799.png)
![2-Oxabicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B15230803.png)
![Methyl 3-hydroxy-7-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B15230808.png)





![2-(2-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetic acid](/img/structure/B15230850.png)




